molecular formula C5H8Cl2F3N3 B2371135 [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride CAS No. 2094132-56-4

[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride

Cat. No.: B2371135
CAS No.: 2094132-56-4
M. Wt: 238.04
InChI Key: UHIMSQVJAQROOR-UHFFFAOYSA-N
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Description

[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride typically involves the introduction of a trifluoromethyl group to a pyrazole ring. One common method includes the treatment of pyrazole derivatives with trifluoromethylating agents under controlled conditions. For instance, the synthesis of similar compounds has been achieved using trifluoromethyl copper reagents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and related heterocycles such as:

Uniqueness

The uniqueness of [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)4-1-3(2-9)10-11-4;;/h1H,2,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIMSQVJAQROOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094132-56-4
Record name [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride
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